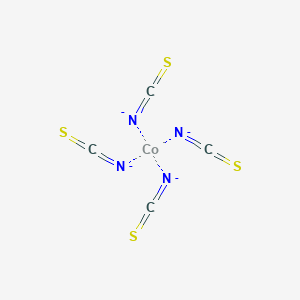
2H-1,3-Oxathiepine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-1,3-Oxathiepine is a heterocyclic compound that contains a six-membered ring with one sulfur and one oxygen atom. It has gained significant attention in the scientific community due to its unique chemical properties and potential applications in various fields.
Mechanism Of Action
The mechanism of action of 2H-1,3-Oxathiepine is not well understood, but it is believed to act through the inhibition of certain enzymes and proteins. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down acetylcholine in the brain. This inhibition leads to an increase in the levels of acetylcholine, which is a neurotransmitter involved in various cognitive processes.
Biochemical And Physiological Effects
2H-1,3-Oxathiepine has been shown to have various biochemical and physiological effects. It has been shown to have antioxidant properties, which can help protect cells from oxidative damage. It has also been shown to have anti-inflammatory properties, which can help reduce inflammation in the body. Additionally, it has been shown to have neuroprotective properties, which can help protect neurons from damage.
Advantages And Limitations For Lab Experiments
One of the main advantages of 2H-1,3-Oxathiepine is its unique chemical properties, which make it a useful building block for the synthesis of various compounds. It is also relatively easy to synthesize, which makes it accessible to researchers. However, one of the main limitations of 2H-1,3-Oxathiepine is its low solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for the research on 2H-1,3-Oxathiepine. One direction is to further explore its potential as a drug candidate for the treatment of various diseases. Another direction is to study its potential applications in the field of organic synthesis, where it can be used as a building block for the synthesis of various compounds. Additionally, further research can be done to better understand its mechanism of action and its biochemical and physiological effects.
Synthesis Methods
The synthesis of 2H-1,3-Oxathiepine involves the reaction of 2-bromo-1-phenylethanone with thiourea in the presence of potassium carbonate. The reaction proceeds through the formation of an intermediate, which later undergoes intramolecular cyclization to yield the desired product. This method has been optimized and modified by various researchers to improve the yield and purity of the product.
Scientific Research Applications
2H-1,3-Oxathiepine has been extensively studied for its potential applications in various fields. It has shown promising results in the field of organic synthesis, where it has been used as a building block for the synthesis of various compounds. It has also been studied for its potential as a drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
properties
CAS RN |
15599-76-5 |
|---|---|
Product Name |
2H-1,3-Oxathiepine |
Molecular Formula |
C5H6OS |
Molecular Weight |
114.17 g/mol |
IUPAC Name |
1,3-oxathiepine |
InChI |
InChI=1S/C5H6OS/c1-2-4-7-5-6-3-1/h1-4H,5H2 |
InChI Key |
ZSELJDBKNFWRAP-UHFFFAOYSA-N |
SMILES |
C1OC=CC=CS1 |
Canonical SMILES |
C1OC=CC=CS1 |
synonyms |
1,3-Oxathiepin |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![1,2,4-Trimethyl-5-[1-(2,4,5-trimethylphenyl)ethyl]benzene](/img/structure/B99787.png)






![Silane, trimethyl[[p-(trimethylsiloxy)benzyl]oxy]-](/img/structure/B99799.png)
